![molecular formula C22H23F4N5OS B3182510 (-)-GSK598809 CAS No. 863680-46-0](/img/structure/B3182510.png)
(-)-GSK598809
描述
GSK598809 是一种选择性多巴胺 D3 受体拮抗剂。 它已被研究用于治疗与强迫性消费相关的疾病,如肥胖和物质依赖 。 该化合物在调节与奖励预期和抑制控制相关的脑神经反应方面显示出前景 .
准备方法
GSK598809 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。详细的合成路线和反应条件属于专有信息,未公开发布。
化学反应分析
科学研究应用
作用机制
GSK598809 通过选择性拮抗多巴胺 D3 受体发挥作用。该受体参与调节大脑中的奖励和抑制控制过程。 通过阻断多巴胺 D3 受体,GSK598809 调节与奖励预期和抑制控制相关的脑神经反应,这有助于治疗与强迫性消费相关的疾病 .
相似化合物的比较
与其他类似化合物相比,GSK598809 对多巴胺 D3 受体的选择性很高。一些类似的化合物包括:
SB-277011-A: 另一种选择性多巴胺 D3 受体拮抗剂,具有类似的治疗潜力。
BP-897: 多巴胺 D3 受体的部分激动剂,具有不同的药理特性。
R-VK4-40: 一种新开发的多巴胺 D3 受体拮抗剂,具有独特的血管效应
生物活性
(-)-GSK598809 is a selective antagonist of the dopamine D3 receptor (D3R) that has garnered attention for its potential therapeutic applications, particularly in the treatment of substance use disorders and obesity. This compound has been studied extensively in both animal models and human clinical trials, revealing significant insights into its biological activity and effects on neural mechanisms associated with reward and addiction.
GSK598809 exhibits high affinity for D3 receptors, with over 100-fold selectivity against D2 receptors. This selectivity is crucial as it minimizes unwanted side effects associated with broader dopamine receptor antagonism. The compound operates by blocking the D3 receptors, which are implicated in the modulation of reward pathways in the brain, thus influencing behaviors related to addiction and compulsive consumption.
Pharmacokinetics
The pharmacokinetic profile of GSK598809 indicates rapid absorption and distribution within the central nervous system (CNS). Studies have shown that following administration, GSK598809 achieves peak plasma concentrations within 1-2 hours. The compound's half-life supports its potential for once-daily dosing in clinical settings.
Animal Studies
In preclinical studies, GSK598809 has demonstrated efficacy in reducing drug-seeking behavior. For example, a study involving rats showed that administration of GSK598809 significantly decreased nicotine-seeking behavior, suggesting its potential utility in treating nicotine dependence . The dose-response relationship was characterized by nonlinear regression analysis, indicating a clear correlation between dosage and receptor occupancy.
Study | Dose (mg/kg) | Effect |
---|---|---|
Rat Study | 0.01 - 3 | Decreased nicotine-seeking behavior |
Time-Course Study | 1 | Significant reduction in craving at various time points |
Human Clinical Trials
Clinical investigations have further elucidated the effects of GSK598809 on human subjects. A multicenter study assessed its impact on neural networks involved in reward anticipation using functional MRI (fMRI). Results indicated that GSK598809 significantly enhanced neural responses related to reward anticipation without affecting response inhibition tasks .
Clinical Trial | Participants | Dosage | Findings |
---|---|---|---|
ICCAM Study | 68 (DD & HC) | 60 mg | Increased BOLD response in reward-related regions |
Attentional Bias Study | Overweight/obese individuals | Variable | Reduced attentional bias to food cues |
Case Studies
- Addiction Treatment : In a study focusing on individuals with alcohol dependence, GSK598809 was found to modulate brain activity patterns associated with reward anticipation, potentially restoring deficits observed in addiction .
- Obesity Management : Another investigation highlighted GSK598809's ability to diminish attentional biases towards food cues among obese individuals, suggesting its dual potential in treating both addiction and compulsive eating behaviors .
属性
IUPAC Name |
5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F4N5OS/c1-13-18(32-12-27-13)19-28-29-20(30(19)2)33-7-3-6-31-10-15-9-21(15,11-31)16-5-4-14(8-17(16)23)22(24,25)26/h4-5,8,12,15H,3,6-7,9-11H2,1-2H3/t15-,21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRWPAYTJMRKLJ-BTYIYWSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C2=NN=C(N2C)SCCCN3CC4CC4(C3)C5=C(C=C(C=C5)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC=N1)C2=NN=C(N2C)SCCCN3C[C@@H]4C[C@@]4(C3)C5=C(C=C(C=C5)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F4N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101100561 | |
Record name | (1S,5R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-[3-[[4-methyl-5-(4-methyl-5-oxazolyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101100561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863680-46-0 | |
Record name | (1S,5R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-[3-[[4-methyl-5-(4-methyl-5-oxazolyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-3-azabicyclo[3.1.0]hexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863680-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GSK-598809 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863680460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,5R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-[3-[[4-methyl-5-(4-methyl-5-oxazolyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101100561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-598809 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5OZ63HC3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。